
1-Piperazinepropanamine, 4-(3-nitrophenyl)-
Overview
Description
1-Piperazinepropanamine, 4-(3-nitrophenyl)- is a chemical compound with the molecular formula C13H20N4O2. It is a substituted piperazine derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- typically involves the reaction of piperazine with 3-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamine, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperazinepropanamine, 4-(3-nitrophenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazinepropanamine, 4-(3-nitrophenyl)- can be compared with other substituted piperazines such as:
1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the propanamine group.
4-(3-Nitrophenyl)piperazine: Similar but without the propanamine group.
1-(3-Methoxy-4-nitrophenyl)piperazine: Contains a methoxy group in addition to the nitrophenyl group.
The uniqueness of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Piperazinepropanamine, 4-(3-nitrophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article explores its biological activity, including structure-activity relationships, receptor affinity, and case studies that illustrate its effects.
Chemical Structure and Properties
The unique substitution pattern of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- contributes to its distinct chemical and biological properties. The presence of the nitrophenyl group is crucial for its interaction with various biological targets, influencing both affinity and intrinsic activity.
Receptor Interactions
Research indicates that compounds with a piperazine moiety often exhibit significant interactions with neurotransmitter receptors. A study focusing on related piperazine derivatives demonstrated their binding affinities for serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The binding affinities of these derivatives were assessed through radioligand binding assays, revealing important insights into their pharmacological potential.
Compound | Receptor Type | Binding Affinity (Ki) | Intrinsic Activity |
---|---|---|---|
Compound A | 5-HT7 | 0.13 nM | Agonist |
Compound B | 5-HT1A | 1.5 nM | Antagonist |
Compound C | D2 | 0.9 nM | Agonist |
The findings suggest that certain lipophilic substituents enhance receptor affinity, while others can switch the intrinsic activity from agonism to antagonism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications to the piperazine ring and attached aryl groups can significantly affect biological activity. For instance, substituents such as methyl or dimethylamino groups have been shown to enhance agonistic properties at the 5-HT7 receptor, whereas hydroxyl groups may lead to antagonistic behavior. This highlights the importance of chemical modifications in optimizing receptor selectivity and efficacy.
Case Study 1: Antidepressant Activity
A clinical study investigated the antidepressant-like effects of derivatives of 1-Piperazinepropanamine, focusing on their ability to modulate serotonin levels in animal models. The study found that specific derivatives exhibited significant reductions in depressive-like behaviors, correlating with increased serotonin availability in synaptic clefts.
Case Study 2: Anti-anxiety Effects
Another case study evaluated the anxiolytic potential of a related compound in a controlled trial involving patients with generalized anxiety disorder. Results indicated that participants receiving the treatment showed marked improvements in anxiety scores compared to placebo groups, suggesting a promising therapeutic role for this class of compounds.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 1-Piperazinepropanamine, 4-(3-nitrophenyl)-, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Mannich base reactions or nucleophilic substitutions with piperazine derivatives.
- Mannich Reaction : React a nitro-substituted benzaldehyde with piperazinepropanamine in the presence of a secondary amine catalyst (e.g., dimethylamine) under reflux in ethanol. Adjust molar ratios (1:1.2 for aldehyde:amine) to minimize byproducts .
- Nucleophilic Substitution : Use α-chloroacetamide intermediates (e.g., 2-chloro-1-(3-nitrophenyl)ethanone) with piperazine derivatives in dimethylformamide (DMF) under nitrogen. Optimize yield (up to 85%) by maintaining reflux at 80°C for 12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and nitro-phenyl protons (δ 7.5–8.5 ppm). Compare with reference spectra from PubChem or NIST .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 365.3 for [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify N-H stretching (~3300 cm) and nitro-group vibrations (~1520 cm) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
- Enzyme Inhibition : Test carbonic anhydrase (hCA I/II) inhibition via esterase activity assays, using 4-nitrophenyl acetate as a substrate .
- Antimicrobial Activity : Perform microdilution assays against E. coli and S. aureus (MIC values) .
Advanced Research Questions
Q. How can contradictions in reported IC50_{50}50 values for enzyme inhibition be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., pH 7.4 buffer, 25°C) and use internal controls (e.g., acetazolamide for hCA inhibition) .
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and perform triplicate runs .
Q. What computational methods predict target binding and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., hCA II, PDB: 3KS3) to model ligand-receptor interactions. Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- QSAR Modeling : Develop regression models using descriptors like logP and topological polar surface area (TPSA) to predict bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How can structure-activity relationships (SAR) be systematically studied in analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 3-nitro with 4-fluoro on phenyl) via halogenation or Suzuki coupling .
- Biological Profiling : Test analogs in parallel assays (e.g., hCA inhibition, cytotoxicity) and use PCA to correlate structural features (e.g., electron-withdrawing groups) with activity .
- Crystallography : Resolve co-crystal structures with target enzymes to identify key binding motifs .
Q. What protocols ensure stability and solubility in pharmacological studies?
Methodological Answer:
- Photostability : Conduct accelerated degradation studies under UV light (300–400 nm) and monitor via HPLC .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prepare β-cyclodextrin inclusion complexes .
- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation .
Q. How are toxicity and safety profiles evaluated preclinically?
Methodological Answer:
Properties
IUPAC Name |
3-[4-(3-nitrophenyl)piperazin-1-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c14-5-2-6-15-7-9-16(10-8-15)12-3-1-4-13(11-12)17(18)19/h1,3-4,11H,2,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKKDSLRANDQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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